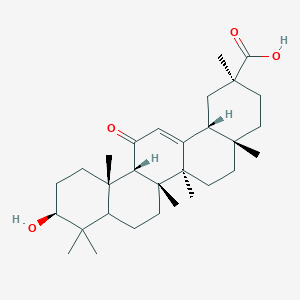

18alpha-Glycyrrhetinic acid

Description

Contextualization within Natural Product Chemistry

18α-Glycyrrhetinic acid is a pentacyclic triterpenoid (B12794562) that originates from the hydrolysis of glycyrrhizic acid, a primary bioactive constituent of the licorice plant (Glycyrrhiza glabra). rsc.org Licorice root has been a staple in traditional medicine for centuries, used in various cultures, including those in India, Asia, and the Mediterranean. frontiersin.org The active compounds in licorice are numerous, but the triterpenoid saponin (B1150181) glycyrrhizin (B1671929) is of particular interest as it metabolizes into glycyrrhetinic acid. actascientific.comnih.gov This conversion process, often occurring through enzymatic hydrolysis by gut microbiota after oral ingestion, yields the biologically active aglycone, glycyrrhetinic acid. nih.govmdpi.com The study of such natural products is a cornerstone of medicinal chemistry, as they often serve as lead compounds for drug discovery due to their inherent biological activities. rsc.org

Significance as a Triterpenoid Isomer

Glycyrrhetinic acid exists as two primary stereoisomers: 18α-glycyrrhetinic acid and 18β-glycyrrhetinic acid. rsc.orgresearchgate.net The key distinction between these two isomers lies in the stereochemistry at the C-18 position of their shared oleanane (B1240867) skeleton. This seemingly minor structural difference results in distinct three-dimensional conformations, which in turn leads to different pharmacological profiles and biological activities. researchgate.net While the 18β isomer is typically the more abundant form found in licorice root extract, both isomers have been the subject of scientific investigation. actascientific.comresearchgate.net The 18α isomer is specifically noted for its selective inhibition of certain enzymes, a property not shared to the same degree by its beta counterpart. mdpi.comtuwien.at

Overview of Research Trajectories

Research into 18α-glycyrrhetinic acid has followed several promising trajectories, primarily focusing on its potential therapeutic applications. A significant area of study is its role as an inhibitor of various enzymes and signaling pathways. For instance, it has been identified as an inhibitor of NF-κB, a key regulator of inflammatory responses. medchemexpress.comnih.gov This has spurred investigations into its anti-inflammatory properties. frontiersin.orgnih.gov

Another major research focus is its potential in oncology. Studies have explored its effects on various cancer cell lines, revealing mechanisms such as the induction of apoptosis (programmed cell death) and cell cycle arrest. frontiersin.orgmedchemexpress.com For example, research has shown its ability to induce apoptosis in human leukemia HL-60 cells and inhibit the proliferation of non-small cell lung cancer cells. frontiersin.orgfrontiersin.org Furthermore, its potential to modulate inflammatory-related genes in prostate cancer cells has been a subject of interest. nih.gov

The compound also serves as a precursor for the synthesis of various derivatives. By modifying its structure, researchers aim to enhance its biological activity and improve its pharmaceutical properties. rsc.orggoogle.com These research avenues highlight the multifaceted nature of 18α-glycyrrhetinic acid as a subject of academic and industrial investigation.

Interactive Data Table: Properties of Glycyrrhetinic Acid Isomers

| Property | 18α-Glycyrrhetinic Acid | 18β-Glycyrrhetinic Acid |

| IUPAC Name | (2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid | (3β,18β)-3-hydroxy-11-oxoolean-12-en-30-oic acid |

| Molecular Formula | C30H46O4 | C30H46O4 |

| Molecular Weight | 470.68 g/mol | 470.68 g/mol |

| CAS Number | 1449-05-4 | 471-53-4 |

| Melting Point | 330 - 335 °C | 296 °C |

| Key Biological Target | Selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Inhibits both 11β-HSD1 and 11β-HSD2 |

Properties

CAS No. |

1449-05-4 |

|---|---|

Molecular Formula |

C30H46O4 |

Molecular Weight |

470.7 g/mol |

IUPAC Name |

(2R,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,22?,23+,26+,27+,28-,29+,30+/m0/s1 |

InChI Key |

MPDGHEJMBKOTSU-JNYFVOPZSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

Isomeric SMILES |

C[C@]12CC[C@@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |

melting_point |

330 - 335 °C |

Other CAS No. |

1449-05-4 |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

12, Po Acid, Glycyrrhetic Acid, Glycyrrhetinic Acid, Rhetinic Acid, Uralenic Arthrodont Enoxolone Glyciram Glycyram Glycyrrhetic Acid Glycyrrhetinic Acid Jintan Po 12 Rhetinic Acid Uralenic Acid |

Origin of Product |

United States |

Stereochemical Distinctions and Isomeric Implications in Research

Elucidation of 18α- vs. 18β-Glycyrrhetinic Acid Stereochemistry

The fundamental difference between 18α-glycyrrhetinic acid (18α-GA) and 18β-glycyrrhetinic acid (18β-GA) lies in the stereochemistry at the C-18 position, which dictates the fusion of the D and E rings of their shared oleanane (B1240867) skeleton. nih.govaging-us.com In 18α-GA, the hydrogen atom at C-18 is in the alpha orientation, resulting in a trans fusion of the D/E rings. nih.gov Conversely, 18β-GA, the major and more naturally abundant isomer, possesses a beta-oriented hydrogen at C-18, leading to a cis fusion of the D/E rings. nih.govfrontiersin.org

Differential Biological Activities Between Isomers

The distinct stereochemistry of 18α-GA and 18β-GA is directly responsible for their varied biological effects, a phenomenon that is particularly evident in their interactions with specific enzymes and their efficacy in cellular models.

Enzyme Selectivity Variations (e.g., 11β-Hydroxysteroid Dehydrogenase Isoforms)

A primary example of the differential activity between the two isomers is their interaction with the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. These enzymes are crucial for modulating the intracellular availability of active glucocorticoids, such as cortisol. researchgate.net There are two main isoforms: 11β-HSD1, which primarily acts as a reductase to generate active cortisol from inactive cortisone (B1669442), and 11β-HSD2, which inactivates cortisol by converting it to cortisone. mdpi.com

Research has consistently demonstrated that the two isomers of glycyrrhetinic acid exhibit opposing selectivity towards these isoforms. 18α-Glycyrrhetinic acid has been identified as a selective inhibitor of 11β-HSD1. aacrjournals.orgresearchgate.net In contrast, 18β-glycyrrhetinic acid is a potent, non-selective inhibitor that preferentially targets 11β-HSD2. aacrjournals.orgresearchgate.net This selective inhibition by 18α-GA makes it a valuable tool in research aimed at understanding the role of 11β-HSD1 in metabolic diseases. researchgate.net The differential inhibition is attributed to the distinct shapes of the isomers, which affects their fit within the active sites of the respective enzymes.

Comparative Inhibition of 11β-HSD Isoforms by Glycyrrhetinic Acid Isomers

| Compound | Enzyme | Species | IC₅₀ | Reference |

|---|---|---|---|---|

| 18α-Glycyrrhetinic acid | 11β-HSD1 | Human | 532.1 nM | frontiersin.org |

| 18α-Glycyrrhetinic acid | 11β-HSD1 | Mouse | 6.63 µM | frontiersin.org |

| 18α-Glycyrrhetinic acid | 11β-HSD2 | Human | 942.6 nM | frontiersin.org |

| 18α-Glycyrrhetinic acid | 11β-HSD2 | Mouse | 159.7 nM | frontiersin.org |

| 18β-Glycyrrhetinic acid | 11β-HSD1 | Human | 232.3 nM | frontiersin.org |

| 18β-Glycyrrhetinic acid | 11β-HSD1 | Mouse | 5.85 µM | frontiersin.org |

| 18β-Glycyrrhetinic acid | 11β-HSD2 | Human | 674.5 nM | frontiersin.org |

| 18β-Glycyrrhetinic acid | 11β-HSD2 | Mouse | 79.7 nM | frontiersin.org |

Comparative Pharmacological Efficacies in Cellular Models

The stereochemical differences between 18α-GA and 18β-GA also translate to distinct pharmacological effects in various cellular models, particularly in the context of cancer and inflammation research.

In studies on cancer cell lines, both isomers have shown activity, but with notable differences. For instance, in colon cancer cells, derivatives of both 18α-GA and 18β-GA have demonstrated cytotoxic effects. aacrjournals.org However, in human leukemia HL-60 cells, 18α-GA has been shown to induce apoptosis in a dose-dependent manner through the activation of both extrinsic and intrinsic pathways, including the activation of caspases-3, -8, and -9, and a reduction in mitochondrial membrane potential. frontiersin.org In contrast, 18β-GA has been highlighted as a potential chemopreventive agent against liver cancer by inducing apoptosis and inhibiting cell proliferation. frontiersin.org

The anti-inflammatory properties of the isomers also differ. 18α-GA has been reported to be more active than its beta counterpart in certain models of inflammation. researchgate.net In human prostate cancer DU-145 cells, 18α-GA was found to down-regulate inflammation-related genes. rsc.org Furthermore, in hepatic stellate cells (HSCs), which are key mediators of liver fibrosis, 18α-GA has been shown to inhibit their proliferation and decrease the expression of type I and III collagen by modulating the TGF-β1/Smad signaling pathway. nih.gov Specifically, it was observed to decrease the expression of Smad3 while increasing the expression of the inhibitory Smad7. nih.gov

Conversely, studies on cardiac myocytes have shown that 18β-GA can significantly inhibit the late sodium current in Nav1.5 channels, a property not observed with 18α-GA, suggesting a potential for differential effects on cardiac electrophysiology. bohrium.com

Comparative Cytotoxicity of Glycyrrhetinic Acid Derivatives in Cancer Cell Lines

| Compound Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| α-DODA-Me | SW480 | Colon Cancer | 10 - 20 | aacrjournals.org |

| β-DODA-Me | SW480 | Colon Cancer | 10 - 15 | aacrjournals.org |

| α-CDODA-Me | SW480 | Colon Cancer | 0.5 | aacrjournals.org |

| β-CDODA-Me | SW480 | Colon Cancer | 0.2 - 0.5 | aacrjournals.org |

| 18α-Glycyrrhizinic acid monoglucuronide | HepG2 | Liver Cancer | 6.67 | nih.gov |

| 18α-Glycyrrhizinic acid monoglucuronide | HeLa | Cervical Cancer | 7.43 | nih.gov |

| 18α-Glycyrrhizinic acid monoglucuronide | A549 | Lung Cancer | 15.76 | nih.gov |

Note: DODA-Me and CDODA-Me are synthetic derivatives of the respective glycyrrhetinic acid isomers.

Molecular Mechanisms of Action and Intracellular Signaling Pathway Modulation

Enzyme Inhibition and Activation Profiles

Selective 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1) Inhibition

18alpha-Glycyrrhetinic acid (18α-GA) has demonstrated selective inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.govdovepress.com This enzyme is responsible for converting inactive cortisone (B1669442) into active cortisol within tissues, and its inhibition is a therapeutic strategy for metabolic diseases. nih.gov Unlike its diastereomer, 18β-glycyrrhetinic acid, which inhibits both 11β-HSD1 and 11β-HSD2, 18α-GA preferentially targets 11β-HSD1. researchgate.netnih.govfrontiersin.org This selectivity is a key characteristic of its pharmacological profile. researchgate.netdovepress.com

In studies using lysates of transfected HEK-293 cells, 18α-GA was shown to selectively inhibit 11β-HSD1, while 18β-GA preferentially inhibited 11β-HSD2. researchgate.netnih.gov Further research has confirmed that 18α-GA's specific inhibition of 11β-HSD1 is a distinguishing feature compared to the non-selective nature of 18β-GA. frontiersin.org The inhibitory activity of 18α-GA has been observed for both human and mouse 11β-HSD1 isoforms. nih.gov

A pharmacophore model, based on the crystal structure of a derivative of glycyrrhetinic acid in complex with human 11β-HSD1, has been used to explain the differing activities of the 18α and 18β diastereomers. nih.gov

The inhibitory concentrations (IC50) of 18α-Glycyrrhetinic acid against 11β-HSD1 and 11β-HSD2 in different species are presented below.

| Enzyme | Species | IC50 |

| 11β-HSD1 | Human | 532.1 nM nih.govresearchgate.net |

| 11β-HSD1 | Mouse | 6.63 μM nih.govresearchgate.net |

| 11β-HSD2 | Human | 942.6 nM nih.govresearchgate.net |

| 11β-HSD2 | Mouse | 159.7 nM nih.govresearchgate.net |

Glyoxalase I (GLOI) Inhibition

Research has identified 18β-glycyrrhetinic acid as a competitive inhibitor of Glyoxalase I (GLOI), an enzyme that is overexpressed in some tumor cells and is associated with multi-drug resistance. nih.govnih.gov While the provided search results primarily focus on the 18β isomer in the context of GLOI inhibition, they establish that glycyrrhetinic acid derivatives can interact with this enzyme. One study identified 18β-glycyrrhetinic acid as a potent competitive inhibitor of mouse GLOI with a Ki value of 0.29 μmol/L. nih.govnih.gov The crystal structure of the GLOI-18β-glycyrrhetinic acid complex revealed that the carboxylic acid group of the inhibitor is crucial for its interaction with the enzyme's active site. nih.govnih.gov

Human Carboxylesterase 2 (hCE2) Inhibition

Studies have explored derivatives of glycyrrhetinic acid as potential inhibitors of human carboxylesterase 2 (hCE2), an enzyme significant in the metabolism of various drugs, including the anticancer agent irinotecan. nih.govfrontiersin.org While 18β-glycyrrhetinic acid was used as a reference compound for developing these inhibitors, the research indicates that modifications to the glycyrrhetinic acid structure can lead to potent and selective hCE2 inhibition. nih.gov One derivative, compound 15, demonstrated an IC50 of 0.02 μM, showing significantly enhanced potency and selectivity over hCE1 compared to the parent compound. nih.gov Molecular docking studies suggest that the potent and selective inhibition by this derivative is due to stronger interactions with the active site of hCE2 compared to hCE1. nih.gov

Proteasome Activation

This compound has been identified as a proteasome activator. tavernarakislab.grmedchemexpress.com This activation has been observed in both cell cultures and in the multicellular organism Caenorhabditis elegans. tavernarakislab.grnih.gov Treatment with 18α-GA leads to enhanced proteasome activities, which can contribute to longevity and anti-aggregation effects. tavernarakislab.grmedchemexpress.com The mechanism of proteasome activation by 18α-GA involves the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). mdpi.com Activation of Nrf2 by 18α-GA leads to increased expression of both 20S and 19S proteasome subunits, resulting in a 1.5- to 1.8-fold increase in proteasome proteolytic activities in human fibroblasts. mdpi.com This effect was not observed when Nrf2 was knocked down, confirming its role in the process. mdpi.com In C. elegans, the life span extension conferred by 18α-GA is dependent on the transcription factor SKN-1, the worm ortholog of Nrf2. tavernarakislab.grnih.gov

Regulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

Downregulation of NF-κB DNA-Binding Activity

This compound has been shown to inhibit the DNA-binding activity of nuclear factor-kappa B (NF-κB). medchemexpress.comnih.govnih.gov This inhibitory effect on NF-κB is a key component of its anti-inflammatory and anti-proliferative properties. dovepress.comnih.govnih.gov In studies on hepatic stellate cells (HSCs), 18α-GA was found to suppress the DNA-binding activities of NF-κB in a time-dependent manner. nih.gov This effect was observed in both human (LX-2) and rat (CFSC) HSC lines. nih.gov

Furthermore, a monoglucuronide derivative of 18α-GA (18α-GAMG) has been shown to attenuate the activation of NF-κB in LPS-stimulated RAW264.7 macrophage cells. nih.govrsc.org This was evidenced by a decrease in the phosphorylation of the NF-κB p65 subunit and its inhibitor, IκBα. nih.gov Immunofluorescence analysis confirmed that 18α-GAMG inhibited the translocation of the p65 subunit from the cytosol to the nucleus. nih.gov The anti-inflammatory effects of 18α-GA, mediated through the inhibition of the NF-κB signaling pathway, have also been demonstrated in fructose-treated kidney cells. researchgate.net

The table below summarizes the observed effects of 18α-GA on NF-κB signaling in different cell types.

| Cell Line | Condition | Observed Effect |

| Human Hepatic Stellate Cells (LX-2) | 18α-GA treatment | Decreased NF-κB DNA-binding activity nih.gov |

| Rat Hepatic Stellate Cells (CFSC) | 18α-GA treatment | Decreased NF-κB DNA-binding activity nih.gov |

| RAW264.7 Macrophages | LPS-stimulated, 18α-GAMG treatment | Decreased phosphorylation of NF-κB p65 and IκBα, inhibited nuclear translocation of p65 nih.gov |

| HK-2 Kidney Cells | Fructose-treated, 18α-GA treatment | Reduced phosphorylation of IκB-α and NF-κB researchgate.net |

Suppression of NF-κB (p65) Phosphorylation

This compound (18α-GA) demonstrates notable inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cell survival. Research indicates that 18α-GA can suppress the phosphorylation of the p65 subunit of NF-κB. nih.govrsc.org This action is significant as p65 phosphorylation is a key step in the activation of the NF-κB pathway. By inhibiting this phosphorylation, 18α-GA effectively blocks the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of target genes involved in inflammation and cell proliferation. nih.gov

Studies have shown that 18α-GA inhibits NF-κB DNA-binding activity. medchemexpress.comnih.gov In the context of non-small cell lung cancer (NSCLC), network pharmacology has identified NF-κB as a potential target of 18α-GA. nih.gov Furthermore, in prostate cancer cells, 18α-GA has been found to downregulate the levels of NF-κB (p65). frontiersin.org A monoglucuronide derivative of 18α-GA, known as 18α-GAMG, has also been observed to attenuate the lipopolysaccharide (LPS)-induced phosphorylation of NF-κB p65 and its inhibitor, IκBα, in RAW264.7 cells. nih.gov This was further confirmed by immunofluorescence analysis, which showed that 18α-GAMG clearly inhibited the nuclear translocation of NF-κB p65. nih.gov

| Cell Line/Model | Treatment | Observed Effect on NF-κB Pathway | Reference |

| LX-2 (hepatic stellate cells) | 18α-Glycyrrhetinic acid | Inhibited NF-κB DNA-binding activity. | medchemexpress.comnih.gov |

| DU-145 (prostate cancer cells) | 18α-Glycyrrhetinic acid | Downregulated the levels of NF-κB (p65). | frontiersin.org |

| RAW264.7 (macrophages) | 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG) | Attenuated LPS-induced phosphorylation of NF-κB p65 and IκBα; inhibited nuclear translocation of NF-κB p65. | nih.gov |

Modulation of Mitogen-Activated Protein Kinase (MAPK) Cascades

Inhibition of ERK/Nrf2 Pathway

18α-Glycyrrhetinic acid has been identified as an activator of the nuclear factor (erythroid-derived-2)-like 2 (Nrf2), a key transcription factor in the cellular antioxidant response. nih.govnih.gov This activation is mediated through the extracellular signal-regulated kinase (ERK) pathway. nih.gov Studies have demonstrated that the protective effects of 18α-GA against DNA damage are dependent on this ERK/Nrf2 signaling pathway. nih.govnih.gov Specifically, pre-treatment with 18α-GA was found to induce the phosphorylation of ERK in human fetal lung fibroblasts (HFL-1). nih.gov This suggests that the induction of Nrf2 by 18α-GA is dependent on ERK activation. nih.gov

In contrast, a derivative, 18α-glycyrrhetinic acid monoglucuronide (18α-GAMG), was found to dose-dependently inhibit the LPS-induced phosphorylation of ERK in RAW264.7 cells, suggesting its anti-inflammatory activity may be linked to its negative effects on ERK activation. nih.gov

| Cell Line | Treatment | Effect on ERK/Nrf2 Pathway | Reference |

| HFL-1 | 18α-Glycyrrhetinic acid | Induced phosphorylation of ERK, leading to Nrf2 activation. | nih.gov |

| RAW264.7 | 18α-Glycyrrhetinic acid monoglucuronide (18α-GAMG) | Inhibited LPS-induced phosphorylation of ERK. | nih.gov |

Regulation of JNK and p38 Mitogen-Activated Protein Kinases

The influence of 18α-Glycyrrhetinic acid extends to other components of the MAPK cascade, namely the c-Jun N-terminal kinase (JNK) and p38 MAPK. Research on 18α-GAMG revealed that while it inhibited ERK phosphorylation, it had minimal effect on the phosphorylation of JNK or p38 in LPS-stimulated RAW264.7 cells. nih.gov However, other studies on glycyrrhetinic acid (GA), without specifying the isomer, have shown inhibitory effects on JNK and p38 pathways. For instance, GA was found to selectively inhibit TNF-α-activated JNK signaling without affecting p38. amegroups.cn This inhibition of the JNK/c-Jun pathway contributes to the anti-inflammatory effects of GA. amegroups.cn

Interplay with PI3K/AKT Signaling

Effects on EGFR-PI3K/AKT Pathway

18α-Glycyrrhetinic acid has been shown to modulate the epidermal growth factor receptor (EGFR)-phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is crucial for cell proliferation and survival. In non-small cell lung cancer (NSCLC) cell lines (H1299 and A549), 18α-GA treatment led to a reduction in the protein expression levels of EGFR. nih.gov Concurrently, the phosphorylation levels of PI3K and Akt1 were significantly decreased following treatment with 18α-GA. nih.gov These findings suggest that 18α-GA may regulate NSCLC proliferation and tumorigenesis by repressing the EGFR-PI3K-Akt signaling pathway. nih.gov Network pharmacology studies have further identified EGFR, PI3KR1, and AKT1 as key hub targets of 18α-GA in NSCLC. nih.govresearchgate.net

| Cell Line | Treatment | Effect on EGFR-PI3K/AKT Pathway | Reference |

| H1299 and A549 (NSCLC) | 18α-Glycyrrhetinic acid | Reduced protein expression of EGFR; decreased phosphorylation of PI3K and Akt1. | nih.gov |

Cell Cycle Regulatory Mechanisms

18α-Glycyrrhetinic acid exerts significant effects on cell cycle progression, primarily by inducing cell cycle arrest at the G1 or G0/G1 phase. In NSCLC cell lines H1299 and A549, treatment with 18α-GA resulted in G1 phase cell cycle arrest. nih.govnih.gov Similarly, in the human hepatic stellate cell line LX-2, 18α-GA significantly increased the percentage of cells in the G0/G1 phase and decreased the percentage in the S phase after 48 and 72 hours of treatment. medchemexpress.comnih.gov

This cell cycle arrest is accompanied by alterations in the expression of key regulatory proteins. In human gingival fibroblasts, 18α-GA was found to decrease the protein levels of cyclin A, cyclin D1, cyclin-dependent kinase 2 (CDK2), and CDK6. nih.gov It also reduced the phosphorylation of the retinoblastoma protein (Rb) at ser(780) and ser(807/811) and increased the protein levels of the cell cycle inhibitor p27. nih.gov These changes collectively contribute to the suppression of the G1/S phase transition. nih.gov

Induction of G1 Phase Arrest

A significant mechanism by which 18α-GA exerts its anti-proliferative effects is by inducing cell cycle arrest at the G1 phase. This prevents cells from entering the S phase, during which DNA synthesis occurs. In studies involving non-small cell lung cancer (NSCLC) cell lines H1299 and A549, treatment with 18α-GA resulted in a notable arrest of the cell cycle in the G1 phase. frontiersin.orgnih.govcore.ac.uk This effect is also observed in hepatic stellate LX-2 cells, where 18α-GA significantly increased the percentage of cells in the G0/G1 phase. researchgate.net

Mechanistically, the induction of G1 arrest is linked to the modulation of key regulatory proteins. In human gingival fibroblasts, 18α-GA was found to inhibit the G1 to S phase transition. aging-us.com This was associated with a significant decrease in the protein levels of cyclin D1 and cyclin A, as well as their partner cyclin-dependent kinases (Cdks), Cdk6 and Cdk2. aging-us.com The activity of Cdk/cyclin complexes is crucial for the phosphorylation of the Retinoblastoma protein (Rb). By downregulating these proteins, 18α-GA leads to reduced phosphorylation of Rb, which in turn prevents the release of the E2F transcription factor, a protein essential for the transcription of genes required for S phase entry. aging-us.comspandidos-publications.com Furthermore, 18α-GA treatment has been shown to increase the levels of the Cdk inhibitor p27, which further contributes to the halt in cell cycle progression. aging-us.com

Table 1: Effect of this compound on G1 Cell Cycle Arrest in Various Cell Lines

| Cell Line | Cancer Type / Condition | Key Findings | Reference |

|---|---|---|---|

| H1299 & A549 | Non-Small Cell Lung Cancer | Arrested cell cycle at the G1 phase. | frontiersin.orgnih.govcore.ac.uk |

| LX-2 | Hepatic Stellate Cells | Significantly increased percentage of cells in G0/G1 phase. | researchgate.net |

| Gingival Fibroblasts | Nifedipine-induced gingival overgrowth | Increased percentage of cells in G0/G1 phase; inhibited G1/S transition. | aging-us.com |

Promotion of G2/M Cell Cycle Arrest

Current research on this compound does not indicate a significant role in promoting G2/M cell cycle arrest. A study on human gingival fibroblasts found that while 18α-GA induced apoptosis, it did not alter the distribution of cells in the G2/M phase. rsc.org It is important to distinguish the alpha isomer from the beta isomer, as studies on 18beta-Glycyrrhetinic acid have reported the induction of G2/M arrest in A549 lung cancer cells. nih.govscienceopen.com However, for this compound specifically, the primary effect on the cell cycle appears to be arrest at the G1 checkpoint.

Apoptosis Induction Pathways

18α-GA is a potent inducer of apoptosis, activating multiple signaling cascades that culminate in programmed cell death. It triggers both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-dependent) apoptotic pathways.

Caspase-Dependent Mechanisms (Caspase-3, -8, -9 Activation)

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. 18α-GA has been shown to activate a cascade of these enzymes. In human leukemia HL-60 cells, treatment with 18α-GA led to a significant increase in the activity of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.govrsc.orgscienceopen.com Similarly, in gingival fibroblasts, 18α-GA upregulated the mRNA and protein expression of caspase-2, caspase-3, and caspase-9, leading to increased enzymatic activity. nih.gov The activation of caspase-3, a key executioner caspase, is a common downstream event, also observed in studies on human endometrial stromal cells where apoptosis was induced by 18α-GA.

Mitochondria-Dependent Apoptosis (Mitochondrial Membrane Potential Alteration, Cytochrome c Release, AIF Release)

The intrinsic apoptotic pathway is centered on the mitochondria. 18α-GA triggers this pathway by disrupting mitochondrial integrity. A key event is the reduction of the mitochondrial membrane potential (ΔΨm), which was observed in HL-60 cells following treatment with 18α-GA. nih.govrsc.org The loss of membrane potential leads to the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic factors into the cytoplasm.

Research has confirmed the release of two such factors:

Cytochrome c: In HL-60 cells, 18α-GA was shown to cause the translocation of Cytochrome c from the mitochondria into the cytosol. nih.govrsc.org Once in the cytoplasm, Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.

Apoptosis-Inducing Factor (AIF): 18α-GA also promotes the release of AIF from the mitochondria. nih.govrsc.org AIF translocates to the nucleus where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner, representing another route to cell death.

Regulation of Apoptotic and Anti-Apoptotic Proteins (Bax, Bid, Bcl-2, Bcl-xl)

The integrity of the mitochondrial membrane is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xl) members. 18α-GA shifts the balance in favor of apoptosis by modulating the expression of these proteins.

In human leukemia HL-60 cells, 18α-GA treatment resulted in:

An increase in the levels of pro-apoptotic proteins Bax and Bid. rsc.orgscienceopen.com

A decrease in the levels of anti-apoptotic proteins Bcl-2 and Bcl-xl. rsc.orgscienceopen.com

This altered ratio of pro- to anti-apoptotic proteins facilitates the permeabilization of the mitochondrial membrane. The decrease in Bcl-2 expression has also been confirmed in gingival fibroblasts treated with 18α-GA. nih.gov

Involvement of Surface Death Receptors (Fas, Fas-L)

The extrinsic pathway of apoptosis is initiated by the binding of death ligands to their corresponding receptors on the cell surface. 18α-GA has been shown to engage this pathway, particularly through the Fas/Fas-L system. In HL-60 cells, treatment with 18α-GA led to an increased expression of both the Fas receptor and its ligand, Fas-L. rsc.orgscienceopen.com The binding of Fas-L to Fas triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8, initiating the caspase cascade. The upregulation of FADD has been specifically noted in gingival fibroblasts, where 18α-GA activates apoptosis through the Fas pathway. nih.gov

Table 2: Modulation of Apoptosis-Related Proteins by this compound

| Protein Family | Protein | Effect | Cell Line / Type | Reference |

|---|---|---|---|---|

| Caspases | Caspase-3 | Activation / Increased Expression | HL-60, Gingival Fibroblasts | rsc.orgnih.govscienceopen.com |

| Caspase-8 | Activation / Increased Expression | HL-60 | rsc.orgscienceopen.com | |

| Caspase-9 | Activation / Increased Expression | HL-60, Gingival Fibroblasts | rsc.orgnih.govscienceopen.com | |

| Bcl-2 Family | Bax (Pro-apoptotic) | Increased Expression | HL-60 | rsc.orgscienceopen.com |

| Bid (Pro-apoptotic) | Increased Expression | HL-60 | rsc.orgscienceopen.com | |

| Bcl-2 (Anti-apoptotic) | Decreased Expression | HL-60, Gingival Fibroblasts | rsc.orgnih.govscienceopen.com | |

| Bcl-xl (Anti-apoptotic) | Decreased Expression | HL-60 | rsc.orgscienceopen.com | |

| Death Receptors | Fas | Increased Expression | HL-60 | rsc.orgscienceopen.com |

| Fas-L | Increased Expression | HL-60 | rsc.orgscienceopen.com | |

| FADD | Increased Expression | Gingival Fibroblasts | nih.gov | |

| Mitochondrial | Cytochrome c | Release to Cytosol | HL-60 | nih.govrsc.org |

| Factors | AIF | Release to Cytosol | HL-60 | nih.govrsc.org |

Calcium-Mediated Pathways

This compound (18α-GA) demonstrates significant influence over intracellular calcium (Ca²⁺) signaling, primarily through mechanisms linked to apoptosis and the modulation of intercellular communication. In human leukemia HL-60 cells, 18α-GA has been shown to induce apoptosis by triggering the intrinsic, mitochondria-dependent signaling pathway. mdpi.com This process is characterized by a dose-dependent reduction in the mitochondrial membrane potential (ΔΨm). mdpi.com The disruption of mitochondrial integrity leads to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol. mdpi.com This release subsequently activates a cascade of effector caspases, including caspase-9 and caspase-3, culminating in programmed cell death. mdpi.com

Furthermore, the compound's effect on calcium signaling is closely tied to its role as a gap junction inhibitor. In studies involving articular chondrocytes and pancreatic islet cells, 18α-GA was found to block the intercellular propagation of mechanically induced Ca²⁺ waves. nih.govnih.gov Mechanical stimulation of a single cell typically induces a rise in cytosolic Ca²⁺ that spreads to adjacent cells through gap junctions. nih.gov The application of 18α-GA effectively inhibits this cell-to-cell communication, thereby restricting the Ca²⁺ signal to the initially stimulated cell. nih.govnih.gov However, it is noteworthy that in pancreatic islet cells, 18α-GA did not affect the Ca²⁺ signals or insulin (B600854) secretion prompted by glucose elevation, suggesting that its modulatory effect on calcium signaling can be stimulus-specific and is not universally applicable to all calcium-dependent processes. nih.gov Research comparing 18α-GA to its isomer, 18β-glycyrrhetinic acid, has also highlighted specificity in action; for instance, 18β-GA was shown to inhibit Ca²⁺ influx in Jurkat T cells, an effect not observed with 18α-GA at the same concentrations. nih.gov

| Finding | Cell Type | Effect of this compound | Reference |

| Apoptosis Induction | Human leukemia HL-60 cells | Decreased mitochondrial membrane potential, release of cytochrome c and AIF, activation of caspases. | mdpi.comfrontiersin.org |

| Ca²⁺ Wave Propagation | Articular chondrocytes, Pancreatic islet cells | Inhibited intercellular spread of mechanically induced Ca²⁺ waves. | nih.govnih.gov |

| Glucose-Induced Ca²⁺ Signaling | Pancreatic islet cells | Did not affect Ca²⁺ signals or insulin secretion. | nih.gov |

| Ca²⁺ Influx | Jurkat T cells | No effect on Ca²⁺ influx, unlike its 18β isomer. | nih.gov |

Gap Junction Intercellular Communication (GJIC) Modulation

This compound is widely recognized and utilized as a classical pharmacological inhibitor of gap junction intercellular communication (GJIC). nih.govfrontiersin.org Gap junctions are channels formed by connexin proteins that permit the direct passage of ions and small signaling molecules between adjacent cells, thereby coordinating tissue-level responses. pnas.orgsemanticscholar.org 18α-GA exerts its inhibitory effects on GJIC through multiple mechanisms, affecting both the function and expression of connexin proteins. physiology.orgnih.gov

Connexin 43 (Cx43) is the most ubiquitously expressed connexin isoform and a primary target of 18α-GA. nih.govfrontiersin.org The compound rapidly and reversibly blocks GJIC mediated by Cx43 at low concentrations. physiology.orgnih.gov This acute inhibition is thought to occur through direct effects on the gap junction channel, possibly by interfering with the channel pore's formation or gating, thereby preventing the exchange of molecules. scbt.com

Prolonged exposure to higher concentrations of 18α-GA leads to more chronic effects, including a time- and dose-dependent decrease in the total amount of both Cx43 protein and its corresponding mRNA. physiology.orgnih.gov This reduction in expression is accompanied by the disassembly of gap junction plaques, which are the organized clusters of channels at the cell membrane. physiology.org In some cellular contexts, such as skeletal muscle cells, 18α-GA has been observed to reduce the phosphorylation of Cx43 without altering its total expression, indicating that it can also interfere with post-translational modifications that are critical for channel function. karger.com The dephosphorylation of Cx43 has been linked to the opening of unapposed hemichannels, a phenomenon also modulated by 18α-GA. pnas.org In models of oxidative stress in human periodontal ligament cells, 18α-GA was shown to attenuate cellular damage specifically by inhibiting the expression and function of Cx43. nih.govfrontiersin.org

| Effect | Target | Mechanism | Cellular Context | Reference |

| Acute Inhibition | GJIC | Rapid and reversible blockade of channel function. | Alveolar epithelial cells | physiology.orgnih.gov |

| Chronic Inhibition | Cx43 Protein & mRNA | Time- and dose-dependent reduction in expression. | Alveolar epithelial cells | physiology.orgnih.gov |

| Functional Blockade | Cx43 Hemichannels | Reduced dye uptake through open hemichannels. | Cortical astrocytes | pnas.org |

| Post-translational Modification | Cx43 Phosphorylation | Reduced phosphorylation without affecting total protein expression. | Skeletal muscle cells | karger.com |

| Protective Effect | Cx43 Expression & Function | Attenuated oxidative damage by inhibiting Cx43. | Human periodontal ligament cells | nih.govfrontiersin.org |

The modulatory effects of 18α-GA on Cx43 and GJIC are intricately linked with key intracellular signaling pathways involved in cellular stress responses, particularly the c-Jun N-terminal kinase (JNK) and nuclear factor kappa-B (NF-κB) pathways. nih.govfrontiersin.org Research has uncovered a reciprocal regulatory relationship between Cx43 and the JNK pathway, especially under conditions of oxidative stress. frontiersin.orgnih.gov

In studies on renal tubular cells, oxidative stress was shown to induce the phosphorylation of JNK, which in turn led to an increase in Cx43 expression. frontiersin.orgresearchgate.net Conversely, the downregulation of Cx43, either by siRNA or by treatment with 18α-GA, resulted in a marked reduction in JNK phosphorylation. frontiersin.org This suggests a positive feedback loop where JNK activation promotes Cx43 expression, and Cx43, in turn, sustains JNK signaling. By inhibiting Cx43, 18α-GA effectively disrupts this cycle, leading to the alleviation of oxidative injury. frontiersin.orgnih.gov This protective effect is partly attributed to the restoration of thioredoxin 1, a key antioxidant protein whose regulation is linked to the JNK-Cx43 signaling axis. frontiersin.orgnih.gov

Similarly, in a periodontitis model, oxidative stress was found to promote disease progression through a Cx43/JNK/NF-κB signaling pathway. nih.govfrontiersin.orgnih.gov 18α-GA was shown to mitigate oxidative damage and apoptosis by inhibiting the interaction between these components. nih.govfrontiersin.org As a known inhibitor of NF-κB activation, 18α-GA can block the downstream inflammatory and apoptotic signals mediated by this transcription factor. medchemexpress.com Pre-treatment of cells with 18α-GA, much like a specific JNK inhibitor, successfully inhibited the entire Cx43/JNK/NF-κB pathway, restoring cell viability and reducing apoptosis. nih.govfrontiersin.org These findings establish that 18α-GA's role as a gap junction inhibitor is a critical component of its ability to modulate redox-sensitive signaling cascades involving JNK and NF-κB. nih.govfrontiersin.org

| Pathway Interrelationship | Model System | Effect of this compound | Outcome | Reference |

| Reciprocal Cx43-JNK Regulation | Renal Tubular Cells (Oxidative Injury) | Inhibits Cx43, leading to reduced JNK phosphorylation. | Alleviation of oxidative injury, restoration of thioredoxin 1. | frontiersin.orgnih.govresearchgate.net |

| Cx43/JNK/NF-κB Axis | Periodontal Ligament Cells (Oxidative Stress) | Inhibits the interaction of Cx43 and the JNK/NF-κB pathway. | Reduced oxidative stress and apoptosis. | nih.govfrontiersin.orgnih.gov |

| NF-κB Inhibition | General | Direct inhibition of NF-κB DNA-binding activity. | Suppression of inflammatory and apoptotic signals. | medchemexpress.com |

Pharmacological Activities in Preclinical and in Vitro Cellular Models

Anti-inflammatory Efficacy and Molecular Underpinnings

18α-GA exhibits notable anti-inflammatory activity through the modulation of key signaling pathways and the suppression of inflammatory mediators. aacrjournals.orgnih.gov

Suppression of Pro-inflammatory Mediators (iNOS, COX-2)

Research has demonstrated that 18α-GA and its derivatives can effectively suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory process. nih.gov A study utilizing a monoglucuronide derivative of 18α-GA (18α-GAMG) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells showed a dose-dependent reduction in the expression of both iNOS and COX-2. nih.govrsc.org This suppression of iNOS and COX-2 is a key mechanism behind the anti-inflammatory effects of 18α-GA, as it leads to decreased production of nitric oxide (NO) and prostaglandins, respectively. nih.govnih.gov

Downregulation of Cytokine Expression (IL-5, IL-6, IL-8, IL-13, TNF-α)

18α-GA has been shown to downregulate the expression of several pro-inflammatory cytokines. In a study on the androgen-independent metastatic prostate cancer cell line DU-145, treatment with 18α-GA resulted in the downregulation of interleukin-6 (IL-6) and interleukin-8 (IL-8) gene expression. aacrjournals.orgresearchgate.netnih.gov Furthermore, a derivative of 18α-GA, 18α-GAMG, was found to inhibit the production of IL-6 in LPS-stimulated RAW264.7 cells. nih.govrsc.org While direct evidence for the effect of 18α-GA on IL-5, IL-13, and TNF-α is still emerging, the broader anti-inflammatory profile of glycyrrhetinic acid isomers suggests a potential role in modulating these cytokines as well. For instance, the 18β isomer has been shown to reduce TNF-α and IL-6 levels. rsc.orgnih.gov

Inhibition of High-Mobility Group Box 1 (HMGB1) Activity

High-Mobility Group Box 1 (HMGB1) is a protein that, when released from cells, acts as a potent pro-inflammatory cytokine. mdpi.comnih.gov Studies have identified 18α-GA as an inhibitor of HMGB1. In DU-145 prostate cancer cells, treatment with 18α-GA led to a downregulation of HMGB1 gene expression. aacrjournals.orgresearchgate.netnih.gov This inhibition of HMGB1 is significant as it can disrupt a key signaling pathway involved in chronic inflammatory conditions and cancer progression. mdpi.comfrontiersin.org

Upregulation of Non-Steroidal Anti-inflammatory Gene-1 (NAG-1)

Interestingly, alongside its suppressive effects on pro-inflammatory molecules, 18α-GA has been found to upregulate the expression of the Non-Steroidal Anti-inflammatory Gene-1 (NAG-1). rsc.orgresearchgate.net In DU-145 prostate cancer cells, treatment with 18α-GA resulted in an increased expression of NAG-1, suggesting a dual mechanism of action where it not only inhibits inflammatory pathways but also promotes the expression of anti-inflammatory genes. researchgate.netmdpi.com

Antiproliferative and Anticancer Effects in Cell Lines

18α-GA has demonstrated significant antiproliferative and pro-apoptotic activity in various cancer cell lines, highlighting its potential as a template for anticancer drug development. aacrjournals.orgnih.gov

Inhibition of Cellular Proliferation and Growth

Multiple studies have confirmed the ability of 18α-GA to inhibit the proliferation and growth of cancer cells in a time- and dose-dependent manner. aacrjournals.org In the androgen-independent metastatic prostate cancer cell line DU-145, 18α-GA treatment led to significant growth inhibition. aacrjournals.orgresearchgate.netnih.gov Similarly, in non-small cell lung cancer (NSCLC) cell lines, H1299 and A549, 18α-GA demonstrated a significant antiproliferative effect, particularly after 48 hours of treatment. nih.gov The compound was also found to inhibit the proliferation of the hepatic stellate cell line LX-2, reducing cell numbers by 14.8% and 31.2% after 48 and 72 hours of treatment, respectively. nih.govmedchemexpress.com Furthermore, 18α-GA has been shown to inhibit the viability of HR5-CL11 cervical carcinoma cells. bdpsjournal.org

Table 1: Summary of Anti-inflammatory Effects of 18alpha-Glycyrrhetinic Acid and its Derivatives in In Vitro Models

| Cell Line | Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| RAW264.7 Macrophages | 18α-GAMG (LPS-stimulated) | Dose-dependent suppression of iNOS and COX-2 expression; Inhibition of IL-6 production. | nih.govrsc.org |

| DU-145 Prostate Cancer Cells | 18α-GA | Downregulation of IL-6, IL-8, and HMGB1 gene expression; Upregulation of NAG-1 expression. | aacrjournals.orgresearchgate.netnih.gov |

Table 2: Summary of Antiproliferative Effects of this compound in Cancer Cell Lines

| Cell Line | Key Findings | Reference(s) |

|---|---|---|

| DU-145 (Prostate Cancer) | Inhibition of proliferation and growth. | aacrjournals.orgresearchgate.netnih.gov |

| H1299 and A549 (Non-Small Cell Lung Cancer) | Significant, dose- and time-dependent inhibition of cell proliferation. | nih.gov |

| LX-2 (Hepatic Stellate) | Marked reduction in cell numbers after 48 and 72 hours of treatment. | nih.govmedchemexpress.com |

| HR5-CL11 (Cervical Carcinoma) | Concentration- and time-dependent reduction in cell viability. | bdpsjournal.org |

| HL-60 (Human Leukemia) | Dose-dependent inhibition of cell proliferation. | frontiersin.org |

Reduction of Tumor Cell Invasion and Migration (e.g., via MMP-9, VEGF regulation)

This compound (18α-GA) has demonstrated the ability to impede the invasion and migration of tumor cells in preclinical studies. Research on the androgen-independent human prostate cancer cell line, DU-145, revealed that 18α-GA treatment effectively prevents the invasion of these cells. nih.govresearchgate.net This inhibitory action is attributed to the downregulation of key proteins involved in metastasis, including nuclear factor-kappa B (NF-κB p65), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9). nih.govresearchgate.netrsc.org By suppressing the expression of these molecules, 18α-GA interferes with the degradation of the extracellular matrix and the signaling pathways that promote cell movement, thereby reducing the invasive potential of cancer cells. nih.govresearchgate.net

Further investigations into its molecular mechanisms have shown that 18α-GA's impact extends to the regulation of inflammatory cytokines and growth factors that can contribute to a pro-metastatic tumor microenvironment. nih.govaacrjournals.org Specifically, in DU-145 prostate cancer cells, 18α-GA treatment led to a decrease in the expression of high mobility group box 1 (HMGB1), interleukin-6 (IL-6), and interleukin-8 (IL-8), all of which are implicated in promoting tumor progression and invasion. nih.govaacrjournals.org Concurrently, 18α-GA was found to upregulate the expression of non-steroidal anti-inflammatory gene-1 (NAG-1), indicating an anti-inflammatory activity that may contribute to its anti-invasive effects. nih.govrsc.org

The table below summarizes the key molecular targets of 18α-Glycyrrhetinic acid in reducing tumor cell invasion and migration.

| Cell Line | Key Molecular Targets (Downregulated) | Key Molecular Targets (Upregulated) | Reference |

| DU-145 | NF-κB (p65), VEGF, MMP-9, HMGB1, IL-6, IL-8 | NAG-1 | nih.govresearchgate.netrsc.org |

Anti-Angiogenic Potential (e.g., HUVEC tube formation)

This compound exhibits significant anti-angiogenic properties, a crucial aspect of its anti-cancer activity. Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. A key in vitro model for studying angiogenesis is the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay. Studies have shown that conditioned medium from DU-145 prostate cancer cells treated with 18α-GA drastically reduces the ability of HUVECs to form capillary-like structures, or tubes. nih.govresearchgate.netresearchgate.net This indicates that 18α-GA can inhibit the secretion of pro-angiogenic factors from cancer cells, thereby indirectly suppressing angiogenesis. nih.govresearchgate.net

The anti-angiogenic effect of 18α-GA is linked to its ability to downregulate the expression of VEGF in cancer cells, a potent stimulator of angiogenesis. nih.govresearchgate.net By reducing VEGF levels, 18α-GA diminishes the signaling that prompts endothelial cells to proliferate, migrate, and form new blood vessels. nih.gov This disruption of the tumor's blood supply can lead to an inhibition of tumor growth and dissemination. nih.gov

The table below details the observed anti-angiogenic effects of 18α-Glycyrrhetinic acid.

| Assay | Cell Line | Effect | Key Mediators | Reference |

| HUVEC Tube Formation | DU-145 (conditioned medium) | Drastic reduction in tube formation | Downregulation of VEGF and other angiogenic factors | nih.govresearchgate.netresearchgate.net |

Applications in Specific Cancer Models

In the context of prostate cancer, this compound has been primarily studied using the androgen-independent DU-145 cell line. nih.govresearchgate.netaacrjournals.orgchemfaces.com Research has consistently shown that 18α-GA inhibits the proliferation and growth of DU-145 cells in a time- and dose-dependent manner. aacrjournals.orgresearchgate.net This growth inhibition is a result of apoptosis induction, as confirmed by Annexin V-FITC and propidium (B1200493) iodide staining, as well as flow cytometry analyses. nih.govresearchgate.netaacrjournals.org

The apoptotic mechanism in DU-145 cells involves the activation of caspase-8 and caspase-3, key executioner enzymes in the apoptotic cascade. aacrjournals.orgresearchgate.net Furthermore, 18α-GA treatment leads to the downregulation of pro-inflammatory and pro-angiogenic genes such as HMGB1, IL-6, IL-8, VEGF, and MMP-9. nih.govaacrjournals.orgchemfaces.com Simultaneously, it upregulates the anti-inflammatory gene NAG-1. nih.gov This dual action of inducing apoptosis and suppressing inflammatory and invasive pathways highlights the therapeutic potential of 18α-GA in advanced prostate cancer. aacrjournals.org

The table below summarizes the effects of 18α-Glycyrrhetinic acid on the DU-145 prostate cancer cell line.

| Effect | Mechanism | Key Molecules Involved | Reference |

| Inhibition of proliferation and growth | Induction of apoptosis | Caspase-8, Caspase-3 | aacrjournals.orgresearchgate.net |

| Anti-invasive and anti-angiogenic | Downregulation of gene expression | NF-κB (p65), VEGF, MMP-9, HMGB1, IL-6, IL-8 | nih.govchemfaces.com |

| Anti-inflammatory | Upregulation of gene expression | NAG-1 | nih.gov |

This compound has demonstrated anti-cancer effects against non-small cell lung cancer (NSCLC) in preclinical models. nih.govnih.gov Studies on the H1299 and A549 NSCLC cell lines have verified its antiproliferative potential. nih.govnih.gov The compound was found to decrease the migratory potential of these cells, a critical step in metastasis. nih.govnih.gov

Mechanistically, 18α-GA induces apoptosis and arrests the cell cycle at the G1 phase in both H1299 and A549 cells. nih.govnih.gov This is accompanied by a reduction in the protein expression levels of key components of the EGFR-PI3K/AKT signaling pathway, which is frequently dysregulated in NSCLC and plays a crucial role in cell survival and proliferation. nih.govnih.gov Network pharmacology analyses have identified EGFR, AKT1, PI3KR1, MAPK1, IGF1, and SRC as crucial hub targets of 18α-GA in NSCLC. nih.govnih.gov

The table below outlines the research findings on the effects of 18α-Glycyrrhetinic acid on NSCLC cell lines.

| Cell Line | Effect | Mechanism | Key Signaling Pathway | Reference |

| H1299, A549 | Antiproliferative, decreased migratory potential, induction of apoptosis | G1 cell cycle arrest, decreased protein expression | EGFR-PI3K/AKT | nih.govnih.gov |

In the context of leukemia, this compound has been shown to be a potent inducer of apoptosis in the human promyelocytic leukemia cell line, HL-60. scilit.comnih.govfrontiersin.org Treatment with 18α-GA significantly inhibits cell proliferation and induces apoptotic cell death in a dose-dependent manner. scilit.comnih.gov

The apoptotic process triggered by 18α-GA in HL-60 cells involves both the extrinsic and intrinsic pathways. scilit.comnih.gov This is evidenced by an increase in the activity of caspase-8, caspase-9, and caspase-3. nih.govfrontiersin.org The compound also causes a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria. scilit.comnih.govnih.gov Furthermore, 18α-GA modulates the expression of Bcl-2 family proteins, with an increase in pro-apoptotic proteins like Bax and Bid, and a decrease in anti-apoptotic proteins such as Bcl-2 and Bcl-xL. scilit.comnih.gov The extrinsic pathway is also activated, as indicated by the increased expression of Fas and Fas-L. scilit.comnih.gov

The table below summarizes the apoptotic mechanisms of 18α-Glycyrrhetinic acid in HL-60 leukemia cells.

| Effect | Apoptotic Pathway | Key Molecular Events | Reference |

| Inhibition of proliferation, induction of apoptosis | Extrinsic and Intrinsic | Activation of caspase-8, -9, -3; decreased mitochondrial membrane potential; release of cytochrome c and AIF; increased Bax and Bid; decreased Bcl-2 and Bcl-xL; increased Fas and Fas-L. | scilit.comnih.govfrontiersin.orgnih.gov |

This compound has shown therapeutic potential in the context of liver disease, particularly in models of hepatic fibrosis. Hepatic stellate cells (HSCs) are the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) during liver fibrosis. nih.gov Studies have demonstrated that 18α-GA can suppress the activation of HSCs. nih.govbrieflands.com

In both human and rat HSCs, 18α-GA has been found to decrease the expression of type I and type III collagen, which are major components of the fibrotic scar tissue. nih.gov This effect is mediated through the TGF-β1/Smad signaling pathway, a key pathway in the pathogenesis of fibrosis. nih.gov Specifically, 18α-GA reduces the mRNA and protein expression of Smad3 and its phosphorylation, while increasing the expression of the inhibitory Smad7. nih.gov By modulating this pathway, 18α-GA can attenuate the fibrogenic response of HSCs. nih.gov Furthermore, its isomer, 18α-glycyrrhizin, has been shown to induce apoptosis in activated HSCs, suggesting another mechanism for its anti-fibrotic effects. nih.govbrieflands.com

The table below details the effects of 18α-Glycyrrhetinic acid on hepatic stellate cells.

| Cell Type | Effect | Mechanism | Signaling Pathway | Reference |

| Human and Rat Hepatic Stellate Cells | Decreased expression of type I and III collagen, suppression of activation | Downregulation of Smad3, increased expression of Smad7 | TGF-β1/Smad | nih.gov |

| Rat Hepatic Stellate Cells (18α-glycyrrhizin) | Induction of apoptosis | Blockade of NF-κB translocation | NF-κB | nih.govbrieflands.com |

Leukemia Cell Lines (e.g., HL-60)

Antiviral Properties and Mechanisms

This compound, alongside its related compounds, has demonstrated a range of antiviral activities in preclinical models. Its mechanisms of action involve direct interference with viral life cycles and modulation of the host's immune response.

Inhibition of Viral Replication

The primary antiviral mechanism of glycyrrhetinic acid and its parent compound, glycyrrhizin (B1671929), involves the inhibition of viral replication. mdpi.comfrontiersin.org Studies suggest that these compounds can interfere with the early stages of a virus's replicative cycle, including adsorption and penetration into the host cell. mdpi.com For some viruses, the mechanism may involve disrupting the interaction between viral proteins and host cell receptors. mdpi.comnih.gov For instance, the parent compound glycyrrhizin has been shown to inhibit the replication of the SARS-coronavirus. nih.gov While many studies focus on the 18β isomer or the general term glycyrrhetinic acid, specific research has highlighted the role of the 18α isomer in these processes. nih.govbslonline.org

Immunomodulatory Actions in Viral Contexts

In addition to direct viral inhibition, this compound can modulate the host's immune response, which is a critical factor in controlling viral infections. Research on its isomer, 18β-GA, shows it can mitigate virus-induced hepatic inflammatory injury by suppressing the release and activity of High Mobility Group Box 1 (HMGB1), a cytokine that can promote inflammation. rsc.orgmdpi.com 18α-GA has been shown to downregulate the levels of NF-ĸB (p65) and inflammatory cytokines like IL-6 in certain cell models, which could be relevant in controlling virus-induced inflammation. frontiersin.org The parent compound, glycyrrhizic acid, has been noted to modulate the function of immune cells such as macrophages and B and T cells through its interaction with the HMGB1 signaling pathway. mdpi.com

Efficacy against Specific Viruses (e.g., Rotavirus, Epstein-Barr Virus, HIV, HRSV, MHV)

The antiviral activity of this compound and its precursor, 18α-glycyrrhizic acid, has been evaluated against several specific viruses.

Rotavirus: In a study examining the effects of glycyrrhetinic acid on MA-104 cell infection by a human rotavirus isolate, both 18α-GA and 18β-GA were found to significantly inhibit rotaviral infection. bslonline.org At a concentration of 7.68 mM, both isomers inhibited over 60% of the viral infection, with the effect becoming more pronounced at higher concentrations. bslonline.org

Epstein-Barr Virus (EBV): Research on derivatives of glycyrrhizic acid (GL) has shown that the α-isomer, 18α-GL, is as potent against EBV as the natural 18β-GL form. nih.gov The study, which measured viral antigen expression and EBV DNA copy numbers, determined the effective concentration (EC₅₀) of 18α-GL to be 30 μM. nih.gov The metabolic product, glycyrrhetinic acid, was found to be more active against EBV, though with increased cytotoxicity. mdpi.comnih.gov

Human Immunodeficiency Virus (HIV): In contrast to its efficacy against other viruses, the 18α isomer appears less effective against HIV-1. A study on the synthesis and antiviral activity of 18α-glycyrrhizic acid and its esters found that changing the stereochemistry from the natural 18β form to the 18α form resulted in a significant decrease in anti-HIV-1 activity. nih.gov

Human Respiratory Syncytial Virus (HRSV): While studies have demonstrated that glycyrrhetinic acid possesses potent anti-HRSV activity, research has primarily identified the 18β-GA isomer as the main active constituent. frontiersin.orgnih.gov It is suggested to inhibit HRSV by preventing viral attachment and internalization and by stimulating interferon secretion. nih.gov

Murine Hepatitis Virus (MHV): The protective effects against MHV, a coronavirus model, have been attributed mainly to the 18β isomer of glycyrrhetinic acid, which is believed to suppress HMGB1 release. rsc.orgnih.gov Separately, nanoparticles of the parent compound, glycyrrhizic acid, showed an inhibitory effect on MHV-A59 and reduced the production of pro-inflammatory cytokines. karger.com

Table 1: Antiviral Efficacy of this compound and Related Compounds

| Virus | Compound Tested | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| Rotavirus | 18α-Glycyrrhetinic acid | MA-104 | Inhibited >60% of viral infection at 7.68 mM. | bslonline.org |

| Epstein-Barr Virus (EBV) | 18α-Glycyrrhizic acid (precursor) | Raji cells | As potent as the 18β isomer with an EC₅₀ of 30 μM. | nih.gov |

| Human Immunodeficiency Virus (HIV-1) | 18α-Glycyrrhizic acid and its esters | MT-4 lymphoid cells | Significantly decreased anti-HIV-1 activity compared to the 18β form. | nih.gov |

Antioxidant Defense Mechanisms

This compound exhibits significant antioxidant activity, primarily through the activation of key cellular defense pathways and the enhancement of antioxidant enzyme expression.

Activation of Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) Pathway

A primary mechanism for the antioxidant effect of this compound is its ability to activate the Nuclear Factor (Erythroid-Derived 2)-Like 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a critical transcription factor that regulates the cellular antioxidant response. nih.gov Studies have shown that 18α-GA induces the phosphorylation of ERK (extracellular signal-regulated kinase), which in turn promotes the phosphorylation and nuclear translocation of Nrf2. nih.gov Once in the nucleus, Nrf2 upregulates the transcription of numerous antioxidant and detoxifying genes. nih.gov This Nrf2-mediated protective effect has been demonstrated against cellular damage induced by genotoxic agents. nih.govnih.gov

Enhancement of Antioxidant Enzyme Expression (HO-1, SOD, GSH-Px)

The activation of the Nrf2 pathway by this compound leads to the increased expression of several crucial antioxidant enzymes. nih.gov Research has shown that treatment with glycyrrhetinic acid can increase the expression of heme oxygenase-1 (HO-1), an enzyme that activates the intracellular antioxidant system. researchgate.netmdpi.com Furthermore, studies on glycyrrhetinic acid have demonstrated an upregulation in the activities of other important antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), which play a vital role in eliminating reactive oxygen species. nih.govresearchgate.netmdpi.com This enhancement of the body's natural antioxidant defenses contributes significantly to the compound's protective effects against oxidative stress. nih.govresearchgate.net

Protection Against DNA Damage

This compound (18α-GA) has demonstrated a protective role against DNA damage in preclinical studies. Research has focused on its ability to mitigate the genotoxic effects of certain agents through the modulation of key cellular signaling pathways.

In one study, the potential of 18α-GA to protect against DNA damage induced by mitomycin C (MMC), a known genotoxic agent, was investigated in human primary fibroblasts (HFL-1). nih.govnih.gov Pre-treatment with 18α-GA was found to prevent DNA damage and protect against MMC-induced cell death. nih.gov The mechanism behind this cytoprotective effect was identified as the activation of the nuclear factor (erythroid-derived-2)-like 2 (Nrf2) signaling pathway. nih.govnih.gov 18α-GA induces the phosphorylation of extracellular signal-regulated kinase (ERK), which in turn promotes the phosphorylation and nuclear translocation of Nrf2. nih.gov As a key transcription factor, Nrf2 orchestrates the cellular antioxidant response by upregulating various antioxidant and detoxifying genes, which helps to counteract the oxidative stress and DNA damage caused by MMC. nih.gov The protective effect was confirmed to be dependent on both Nrf2 and ERK signaling. nih.govnih.gov A comet assay visually confirmed that pre-treatment with 18α-GA prevented the MMC-mediated DNA damage. nih.gov These findings highlight a significant, Nrf2-mediated protective effect of 18α-GA against genotoxicity. nih.gov

| Model System | Inducing Agent | Key Findings | Mechanism of Action |

|---|---|---|---|

| Human Primary Fibroblasts (HFL-1 cells) | Mitomycin C (MMC) | Pre-treatment with 18α-GA protected against MMC-induced cell death and DNA damage. | Activation of the ERK/Nrf2 signaling pathway, leading to an enhanced cellular antioxidant response. nih.govnih.gov |

Other Investigated Biological Activities

Beyond its effects on DNA integrity, this compound has been examined for its influence on the immune system and its ability to protect the liver from chemically induced injury.

Immunoregulatory Functions

In vitro studies have revealed that 18α-GA possesses significant immunomodulatory properties, particularly through its effects on dendritic cells (DCs) and key inflammatory signaling pathways.

Research on murine bone marrow-derived dendritic cells showed that 18α-GA can induce their maturation. tandfonline.com Treatment with 18α-GA led to the upregulation of surface molecules critical for immune activation, including CD40, CD86, and MHC-II. tandfonline.com This phenotypic maturation enhanced the capacity of these DCs to stimulate the proliferation of T cells. tandfonline.com Furthermore, DCs treated with 18α-GA promoted a T helper 1 (Th1) immune response, characterized by increased production of the cytokine IL-12 by the DCs and IFN-γ by T cells. tandfonline.com

The immunoregulatory effects of 18α-GA are also linked to its ability to suppress key inflammatory pathways. Studies have shown it can inhibit the activation of nuclear factor-kappa B (NF-κB), a central transcription factor in the inflammatory process. nih.govmedchemexpress.com For instance, a monoglucuronide derivative of 18α-GA was found to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells by blocking NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| Murine Dendritic Cells (DCs) | Induced DC maturation; upregulated CD40, CD86, and MHC-II; stimulated T-cell proliferation and a Th1 response (increased IL-12 and IFN-γ). tandfonline.com | Enhancement of DC maturation and function. tandfonline.com |

| RAW264.7 Macrophages | Inhibited LPS-induced production of NO and IL-6; reduced expression of iNOS and COX-2. researchgate.netnih.gov | Suppression of NF-κB and MAPK signaling pathways. researchgate.netnih.gov |

Hepatoprotective Effects (e.g., CCl4-induced hepatic fibrosis models)

The protective effects of 18α-GA on the liver have been demonstrated in preclinical models of hepatic fibrosis induced by carbon tetrachloride (CCl4). The mechanisms underlying this hepatoprotection are multifaceted, involving both anti-fibrotic and antioxidant activities.

In a rat model of CCl4-induced liver fibrosis, 18α-GA was shown to inhibit the progression of fibrosis in a dose-dependent manner. nih.gov The compound was found to suppress the proliferation and activation of hepatic stellate cells (HSCs), which are the primary cells responsible for collagen deposition during liver fibrosis. nih.gov Furthermore, 18α-GA induced apoptosis in these activated HSCs. nih.gov This anti-fibrotic effect was associated with the blocking of NF-κB translocation into the nucleus, thereby inhibiting a key pathway for HSC activation and survival. nih.gov

Another critical mechanism is the activation of the Nrf2 antioxidant pathway. In a mouse model of chronic CCl4-induced liver fibrosis, treatment with glycyrrhetinic acid (GA), of which 18α-GA is an isomer, markedly reversed the pathological changes. plos.org The administration of GA led to the nuclear translocation of Nrf2 and enhanced the expression of its target antioxidant genes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX2). plos.org This resulted in a significant elevation of hepatic antioxidant enzyme activities and a reduction in lipid peroxidation, thereby protecting the liver from oxidative stress-induced damage. plos.org Studies on combinations of 18α-GA and its isomer 18β-GA also confirmed the reduction of oxidative stress markers and improvement in lipid metabolism in CCl4-treated rats. nih.gov

| Model System | Key Findings | Mechanism of Action |

|---|---|---|

| Rat model of CCl4-induced hepatic fibrosis | Inhibited liver fibrosis; suppressed proliferation and activation of hepatic stellate cells (HSCs); induced HSC apoptosis. nih.gov | Inhibition of NF-κB nuclear translocation. nih.gov |

| Mouse model of CCl4-induced chronic liver fibrosis | Reversed histopathological changes; decreased serum aminotransferases and lipid peroxidation. plos.org | Activation of the Nrf2 signaling pathway, leading to increased expression and activity of antioxidant enzymes (SOD, CAT, GPX2). plos.org |

| Rat model of CCl4-induced hepatic damage | Alleviated liver injury; improved glucose tolerance; reversed the decrease in SOD and GSH and the increase in lipid markers. nih.gov | Reduction of oxidative stress markers and regulation of lipid metabolism-related genes. nih.gov |

Structure Activity Relationship Sar Studies of 18α Glycyrrhetinic Acid and Its Derivatives

Impact of C-18 Stereochemistry on Biological Activity and Selectivity

Research consistently shows that the 18α-epimer often exhibits distinct, and sometimes superior, activity compared to its more common 18β counterpart. For instance, in studies on anti-inflammatory activity, the 18α-epimer of glycyrrhetinic acid and its monoglucuronide derivative (18α-GAMG) demonstrated superior inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) and IL-6 production in RAW264.7 cells compared to the corresponding 18β forms. nih.govchemfaces.com This suggests that the trans-configuration of the D/E rings in 18α-GA is more favorable for interacting with targets in the NF-κB and MAPK inflammatory signaling pathways. nih.govresearchgate.net

Conversely, for other targets, the 18β configuration is more potent. In a comparative study of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease, 18β-GA was a potent inhibitor (IC₅₀ = 8.93 µM), whereas 18α-GA showed only moderate activity (IC₅₀ = 104.35 µM). nih.gov

In the context of cytotoxicity, the difference can be more nuanced, affecting selectivity rather than just potency. While some studies report that 18β-GA is slightly more cytotoxic than the 18α epimer, the cytotoxicity of the parent compounds is often considered negligible. researchgate.net However, derivatives show that stereochemistry at C-18 influences receptor modulation. For example, both methyl 2-cyano-3,11-dioxo-18α-olean-1,12-dien-30-oate (α-CDODA-Me) and its 18β-isomer (β-CDODA-Me) act as peroxisome proliferator–activated receptor γ (PPARγ) agonists, but they induce different interactions with coactivators, making them selective receptor modulators. aacrjournals.org This indicates that the C-18 stereochemistry, by affecting the E-ring's conformation, can fine-tune the biological response. aacrjournals.orgscielo.br

| Compound/Derivative Type | Target/Activity | Finding | Reference |

|---|---|---|---|

| 18α-GA vs. 18β-GA | Anti-inflammatory (NO, IL-6 inhibition) | 18α-epimer is more potent. | nih.gov |

| 18α-GA vs. 18β-GA | BACE1 Inhibition | 18β-epimer is significantly more potent. | nih.gov |

| α-CDODA-Me vs. β-CDODA-Me | PPARγ Agonism | Both are active, but differ in coactivator interaction, showing selectivity. | aacrjournals.org |

Influence of C-3 and C-30 Position Modifications

The C-3 hydroxyl (C3-OH) group in ring A and the C-30 carboxyl (C30-COOH) group in ring E are the most frequently modified positions on the glycyrrhetinic acid scaffold. nih.gov These modifications are primarily aimed at altering polarity and enhancing bioactivity, particularly antitumor effects. nih.gov

Modifications at the C-3 position often involve converting the hydroxyl group into a carbonyl or oxime group, or introducing nitrogen-containing substituents like amino acids. nih.gov The introduction of amino acid moieties, such as alanyloxy or sarcosyloxy, has been shown to yield derivatives with high cytotoxic activity. mdpi.com For example, derivatives substituted with aspartic and glutamic acid have demonstrated potent activity, with a glutamic acid derivative (compound 36) showing an IC₅₀ value between 1.27–2.33 µM and high selectivity. mdpi.com

The C-30 carboxyl group is commonly modified through esterification or amidation. Esterification at C-30 has been found to improve antitumor efficacy compared to the parent acid. nih.gov This is often attributed to an increase in the compound's lipophilicity. For instance, among a series of C-30 ester derivatives, the benzyl (B1604629) ester showed significant activity with IC₅₀ values between 6.15–23.82 µM. nih.gov Similarly, amidation of the C-30 carboxyl group with piperazine (B1678402) fragments has yielded derivatives with noticeable antiproliferative activity. rsc.org However, the effect can be context-dependent; in some antiviral studies, modification of the carboxyl group at C-30 was found to potentially reduce antiviral activity. umlub.pl

| Modification Site | Type of Modification | Effect on Bioactivity | Example | Reference |

|---|---|---|---|---|

| C-3 | Introduction of amino acid moieties | Increased cytotoxicity and selectivity | Glutamic acid derivative 36 (IC₅₀: 1.27–2.33 µM) | mdpi.com |

| C-30 | Esterification (e.g., benzyl ester) | Improved activity against tumor cell lines | Benzyl ester derivative 14 (IC₅₀: 6.15–23.82 µM) | nih.gov |

| C-3 & C-30 | Glycine at C-3, i-propyl ester at C-30 | Most active in a series against 15 tumor cell lines | Compound 24 | mdpi.com |

Role of C11-Carbonyl and C3-Hydroxy Groups in Receptor Binding and Targeting

The ability of glycyrrhetinic acid to selectively target certain cells, particularly hepatocellular carcinoma (HCC) cells, is attributed to the presence of specific GA receptors on the cell surface. mdpi.comnih.gov Research has been conducted to determine which functional groups on the GA scaffold are essential for this receptor-mediated targeting.

Studies using various GA derivatives to compete with a fluorescently labeled GA for receptor binding sites on HepG2 cells have provided clear insights. nih.gov These investigations revealed that the C-18 stereochemistry plays the most critical role in the targeting effect, with the β-configuration being the most important contributor. mdpi.comnih.gov

In contrast, the C11-carbonyl and C3-hydroxy groups appear to have a less significant role in this specific targeting action. mdpi.comnih.govresearchgate.net Modification of the C3-hydroxy group, for example by acetylation to form 3-acetyl-18β-GA, did not eliminate the compound's ability to compete for binding sites, suggesting this group has little influence on receptor binding for HCC targeting. nih.govscispace.com Similarly, the C11-carbonyl group was found to have only a limited influence on the targeting action. mdpi.comnih.gov This indicates that for the design of liver-targeting drug delivery systems, modifications at the C-3 and C-11 positions are well-tolerated without losing the inherent targeting capability of the GA scaffold.

Relationship between Structural Modifications and Enhanced Bioactivity/Selectivity

The strategic combination of modifications at different positions on the 18α-glycyrrhetinic acid skeleton can lead to dramatic improvements in biological activity and selectivity. SAR studies have moved beyond single modifications to explore how multiple changes work in concert to optimize a compound's pharmacological profile.

A compelling example is the development of highly potent and selective inhibitors of human carboxylesterase 2 (hCE2), an enzyme involved in drug metabolism. nih.gov Starting with the glycyrrhetinic acid scaffold, researchers introduced several modifications: converting the 11-oxo-12-ene system to a 12-diene, and modifying both the C-3 hydroxyl and C-30 carboxyl groups. This multi-pronged approach resulted in a derivative (compound 15) with an IC₅₀ of 0.02 μM, making it 3,463-fold more potent than the parent GA. Furthermore, it demonstrated excellent selectivity, being over 1000-fold more selective for hCE2 over the related hCE1 enzyme. nih.gov

Another example is the enhancement of cytotoxicity and PPARγ agonist activity through modification of ring A. The introduction of a 2-cyano group into the pentacyclic ring system of both 18α- and 18β-glycyrrhetinic acid derivatives (α-CDODA-Me and β-CDODA-Me) greatly enhanced their cytotoxicity against colon cancer cells and was essential for their activity as PPARγ agonists. aacrjournals.org

These findings underscore that significant gains in potency and selectivity are often achieved not by a single alteration but by a rational combination of structural changes across the molecule.

| Derivative | Structural Modifications | Enhanced Bioactivity/Selectivity | Reference |

|---|---|---|---|

| Compound 15 (hCE2 Inhibitor) | - Conversion of 11-oxo-12-ene to 12-diene

| 3463-fold increase in potency; >1000-fold selectivity for hCE2 over hCE1. | nih.gov |

| α-CDODA-Me | - Introduction of a 2-cyano group

| Greatly enhanced cytotoxicity and conferred PPARγ agonist activity. | aacrjournals.org |

Design Principles for Novel Derivatives

The collective findings from SAR studies on 18α-glycyrrhetinic acid and its related isomers provide a set of guiding principles for the rational design of new, more effective therapeutic agents. These principles help medicinal chemists to strategically modify the GA scaffold to achieve desired biological outcomes.

Key design principles include:

Leverage C-18 Stereochemistry: The stereochemistry at C-18 is a primary tool for tuning activity and selectivity. The 18α-configuration can be specifically selected to enhance certain activities, such as anti-inflammatory effects, while the 18β-configuration may be better for other targets like BACE1. nih.govnih.gov

Esterify or Amidate C-30 to Increase Lipophilicity: Converting the C-30 carboxylic acid to an ester or amide is a reliable strategy to increase lipophilicity, which often correlates with improved antitumor activity. nih.govrsc.org

Introduce Nitrogen Heterocycles: The addition of nitrogen-containing groups, either at C-3 or by forming heterocyclic rings fused to the main scaffold, is a proven method for improving cytotoxic effects. nih.govmdpi.com

Consider Bioisosteric Replacement: For the C-30 carboxyl group, bioisosteric replacement with moieties like 1,2,4-oxadiazole (B8745197) rings can be an effective strategy. This can improve metabolic stability and act as a hydrogen bond acceptor, potentially enhancing interactions with biological targets. mdpi.com

Combine Modifications for Synergistic Effects: The most significant enhancements in potency and selectivity are often achieved through simultaneous, rational modifications at multiple sites on the GA scaffold, as demonstrated in the development of hCE2 inhibitors. nih.gov